Lixivaptan is a synthetic, non-peptide, orally active antagonist of the vasopressin V2 receptor (V2R). [, ] It belongs to a class of drugs known as "vaptans," which are designed to selectively block the effects of the antidiuretic hormone arginine vasopressin (AVP). [, ] Lixivaptan exhibits high selectivity for V2R over other vasopressin receptor subtypes, such as V1a and V1b. [, ]
In scientific research, lixivaptan serves as a valuable tool to investigate the role of AVP signaling pathways in various physiological and pathological processes. [, ] Specifically, lixivaptan enables researchers to study the consequences of blocking V2R-mediated water reabsorption in the kidneys, a process crucial for maintaining fluid balance. [, ]
The synthesis of lixivaptan has been optimized to ensure high efficiency and purity. A notable method involves the reaction of 2-nitrobenzyl bromide with pyrrole-2-carboxylic acid derivatives. This process is scalable and impurity-free, making it suitable for larger production requirements. The reaction typically occurs under controlled conditions to maximize yield and minimize by-products.
Key parameters in the synthesis include:
The synthesis process has been validated through various analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the final product .
Lixivaptan's molecular structure features several significant components:
The structural formula can be represented as follows:
The compound exhibits specific stereochemistry, which is critical for its interaction with the vasopressin receptor. Various spectroscopic methods have been used to elucidate its structure, confirming that it exists predominantly in a single crystalline form under standard conditions .
Lixivaptan participates in several key chemical reactions, primarily involving its interaction with biological receptors. As a vasopressin V2 receptor antagonist, it competes with vasopressin for binding sites, effectively blocking its action. This mechanism leads to increased water excretion while retaining sodium, thus correcting hyponatremia.
In laboratory settings, lixivaptan can undergo hydrolysis under acidic or basic conditions, leading to the formation of various metabolites. These reactions are crucial for understanding its pharmacokinetics and metabolism in vivo .
Lixivaptan functions primarily through its antagonistic action on the vasopressin V2 receptors located in the kidneys. By blocking these receptors, lixivaptan inhibits the reabsorption of water from urine back into the bloodstream, promoting diuresis (increased urine production). This action helps to lower plasma volume and correct sodium levels.
Key aspects of its mechanism include:
Lixivaptan exhibits several important physical and chemical properties:
These properties are critical for formulating lixivaptan into effective pharmaceutical preparations .
Lixivaptan's primary application is in treating hyponatremia associated with various medical conditions such as heart failure, cirrhosis, and syndrome of inappropriate antidiuretic hormone secretion. Clinical trials have demonstrated its efficacy in improving serum sodium levels while maintaining safety profiles comparable to other treatments.
Additionally, ongoing research explores its potential use in other disorders characterized by dysregulated water balance. Its selective action on V2 receptors positions it as a promising therapeutic agent in nephrology and cardiology .
Lixivaptan (chemical formula: C₂₇H₂₁ClFN₃O₂; molecular weight: 473.93 g/mol) is a tricyclic benzodiazepine derivative that functions as a selective, competitive antagonist of the arginine vasopressin receptor type 2 (V2R) [1] [3]. Its molecular architecture features a benzodiazepine core with strategically positioned halogen atoms (chlorine at C27 and fluorine at C19) that govern receptor specificity [3] [8]. The chloro substituent on the benzanilide ring forms critical hydrophobic interactions within the V2R binding pocket, while the ortho-fluorine atom on the toluene moiety enhances binding affinity through van der Waals contacts with transmembrane helix residues [6] [8]. This specific stereochemistry creates steric hindrance that prevents effective binding to vasopressin V1a receptors (Ki > 10,000 nM), explaining its >1,000-fold selectivity for V2R over V1a receptors [3] [6]. Molecular modeling confirms that lixivaptan's N-carbamoyl moiety forms hydrogen bonds with Asn124 of the V2R, a residue not conserved in V1a receptors, further accounting for its subtype specificity [6].
Lixivaptan exhibits potent, concentration-dependent inhibition of vasopressin signaling in renal tubular epithelium. In vitro studies using HEK293 cells transfected with human V2R demonstrate lixivaptan's IC₅₀ of 1.2 nM for inhibition of vasopressin-induced cAMP accumulation [8] [10]. Pharmacokinetic-pharmacodynamic modeling in human subjects reveals rapid absorption (Tmax = 0.5-2 hours) and dose-dependent aquaresis onset within 1-2 hours post-administration, aligning with its competitive antagonism mechanism [3] [4]. The compound's inhibition kinetics follow classic Michaelis-Menten patterns, with a dissociation constant (Ki) of 0.09 nM for human V2R, indicating approximately 10-fold greater binding affinity than endogenous vasopressin (KD = 1.0 nM) [8] [10]. Renal clearance studies demonstrate that lixivaptan administration reduces tubular water reabsorption by 40-60% at therapeutic doses (100-200 mg), quantified through kinetic glomerular filtration rate (kGFR) estimation models [9]:
Table 1: Kinetic Parameters of Lixivaptan-Mediated V2 Receptor Antagonism
Parameter | Value | Experimental System | Reference |
---|---|---|---|
IC₅₀ (V2R cAMP inhibition) | 1.2 nM | HEK293 cells (human V2R) | [8] |
Kᵢ (human V2R) | 0.09 nM | Radioligand binding assay | [10] |
Kₚ (dissociation half-life) | 8.2 min | MCD4 collecting duct cells | [10] |
Aquaresis onset | 1-2 h | Phase II clinical trials | [3] |
Lixivaptan disrupts the vasopressin-aquaporin-2 (AQP2) axis by preventing cAMP-dependent phosphorylation of AQP2 at serine-256 (Ser-256), a critical post-translational modification required for water channel trafficking [4] [10]. In mouse collecting duct cells (MCD4 line) expressing human V2R, pretreatment with 100 nM lixivaptan completely abolished the 1-deamino-8-D-arginine vasopressin (dDAVP)-induced increase in Ser-256 phosphorylation (pS256-AQP2) [10]. Western blot quantification revealed a 99.6% inhibition of pS256-AQP2 formation (dDAVP alone: 1.996 ± 0.2 vs. dDAVP + lixivaptan: 0.732 ± 0.11; p<0.001), demonstrating near-complete blockade of this signaling node [10]. This effect stems from lixivaptan's interruption of the V2R-Gs-adenylyl cyclase cascade, which reduces intracellular cAMP accumulation by >90% as measured by FRET-based EPAC biosensors (netFRET ratio: dDAVP = 0.892 ± 0.009 vs. dDAVP + lixivaptan = 1.013 ± 0.015) [10]. Without Ser-256 phosphorylation, AQP2 cannot undergo PKA-dependent conformational changes necessary for apical membrane insertion.
The prevention of AQP2 membrane translocation translates directly to reduced water permeability in renal collecting ducts. Real-time fluorescence imaging in MCD4 cells demonstrated that lixivaptan (100 nM) reduced osmotic water permeability (Pf) by 92% compared to dDAVP-stimulated controls [10]. The temporal osmotic response (1/τ) decreased from 1.56 ± 0.078 s⁻¹ in dDAVP-treated cells to 0.948 ± 0.098 s⁻¹ when co-treated with lixivaptan, equivalent to baseline levels in unstimulated cells (1.000 ± 0.031 s⁻¹) [10]. In vivo, this translates to dose-dependent reduction of urinary osmolality: at 10 mg/kg in conscious dogs, lixivaptan decreased urine osmolality from 1222 mOsm/kg (AVP-treated controls) to 175 mOsm/kg while increasing urine volume by 1,133% [8]. This aquaretic effect occurs without significant changes in electrolyte excretion, distinguishing vaptans from classical diuretics.
While lixivaptan and tolvaptan share the same therapeutic class (selective V2 receptor antagonists), their molecular interactions with V2R exhibit significant differences. Radioligand displacement studies show lixivaptan has approximately 1.5-fold higher binding affinity for human V2R (IC₅₀ = 1.2 nM) compared to tolvaptan (IC₅₀ = 1.8 nM) [3] [8]. However, tolvaptan displays slower receptor dissociation kinetics, resulting in longer receptor occupancy despite similar initial binding potency [7]. Both drugs achieve near-complete V2R occupancy at therapeutic doses in ADPKD patients, as evidenced by equivalent reduction in urine osmolality (to approximately 250-300 mOsm/kg) in clinical studies [3] [7]. Pharmacodynamic studies in PCK rats (ADPKD model) showed both compounds similarly reduced renal cAMP (45-52% reduction), cyst volume (32-38% reduction), and kidney weight/body weight ratio (18-22% reduction) at equivalent V2R-blocking doses [3] [7]:
Table 2: Comparative Binding and Functional Parameters of V2 Antagonists
Parameter | Lixivaptan | Tolvaptan | Experimental Context |
---|---|---|---|
V2R IC₅₀ (cAMP inhibition) | 1.2 nM | 1.8 nM | HEK293 cells (human V2R) |
V1aR/V2R selectivity ratio | >1,000:1 | 29:1 | Radioligand binding assays |
Urine osmolality reduction | 72-78% | 70-75% | Phase II hyponatremia trials |
ADPKD clinical dose (mg) | 100-200 BID | 90/30 BID | Phase III trial protocols |
CYP3A4 inhibition potential | Low | Moderate | Human liver microsomes |
Quantitative systems toxicology (QST) modeling using DILIsym® v6A has revealed fundamental differences in hepatotoxic potential between lixivaptan and tolvaptan [5] [7]. Simulations incorporating physiologically-based pharmacokinetic (PBPK) profiles and in vitro toxicity data predicted no significant alanine aminotransferase (ALT) elevations for lixivaptan at proposed clinical doses (100-200 mg BID), whereas tolvaptan simulations accurately replicated the 4-6% incidence of ALT >3×ULN observed clinically [5]. This divergence stems from three key mechanisms:
DILIsym® simulations of lixivaptan at 200/100 mg split dosing predicted 0% incidence of ALT >3×ULN versus 7.8% for tolvaptan at its approved ADPKD dosing [5]. These predictions align with clinical observations where lixivaptan-treated hyponatremia patients (n>1,600) showed no evidence of drug-induced liver injury across 36 clinical trials [3] [10].
Table 3: Hepatotoxicity Risk Comparison via DILIsym® Modeling
Toxicity Parameter | Lixivaptan | Tolvaptan | Risk Ratio |
---|---|---|---|
BSEP inhibition IC₅₀ | 72 μM | 20.5 μM | 3.5× lower |
Mitochondrial complex II inhibition | >250 μM | 52 μM | 4.8× lower |
ROS generation potential | Low | Moderate | Qualitative |
Predicted ALT >3×ULN incidence | 0% | 7.8% | Undefined |
Clinically observed hepatotoxicity | None reported | Boxed warning | N/A |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: